molecular formula C10H18F2N2 B13160140 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine

Cat. No.: B13160140
M. Wt: 204.26 g/mol
InChI Key: UMVIPBZUXBYIKC-UHFFFAOYSA-N
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Description

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from an acyclic starting material that contains all the required stereochemical information . This process often involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield .

Chemical Reactions Analysis

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-8-2-1-3-9(14)5-4-8/h8-9H,1-7,13H2

InChI Key

UMVIPBZUXBYIKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)N2CC(CN)(F)F

Origin of Product

United States

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